molecular formula C12H12N2O2 B1608253 N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine CAS No. 690632-32-7

N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine

Cat. No. B1608253
CAS RN: 690632-32-7
M. Wt: 216.24 g/mol
InChI Key: BQSTXUNHHBLHEM-UHFFFAOYSA-N
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Description

“N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine” is a chemical compound with the molecular formula C12H12N2O2 . It is related to the class of compounds known as naphthoquinones .


Molecular Structure Analysis

The molecular structure of “N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine” consists of a naphthalene core with a methoxy group (OCH3) and a carboxamidine group (NH2C=NOH) attached . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine” has a molecular weight of 216.23588 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.

Scientific Research Applications

Fluorescent Labeling in Biological Systems

N’-Hydroxy-4-methoxy-1-naphthalenecarboximidamide: has potential applications as a fluorescent labeling agent due to its photophysical properties. It can be used to label biological molecules, providing a non-invasive method to track and observe biological processes in real-time. Its high solubility and stability across different pH levels make it an excellent candidate for use in diverse biological environments .

Anticancer Research

This compound’s derivatives have shown promise in anticancer research. They can bind to DNA and exhibit anticancer activities while maintaining high stability under physiological conditions. This makes them valuable for studying cancer cell dynamics and for developing new therapeutic strategies .

Solar Energy Collection

In the field of renewable energy, N’-Hydroxy-4-methoxy-1-naphthalenecarboximidamide derivatives can be utilized as solar energy collectors. Their strong fluorescent emission and large Stokes shift make them suitable for capturing and converting solar energy into usable forms .

Development of Fluorescent Chemosensors

The compound can be used to design fluorescent chemosensors with high selectivity and sensitivity. These sensors can detect target molecules based on changes in fluorescence lifetime, intensity, and emission wavelength, providing rapid and accurate detection for various applications .

Cellular Imaging

Due to its fluorescent properties, this compound can be used in cellular imaging to visualize cellular components and track cellular events. It can help in understanding cell function and structure, aiding in medical diagnostics and research .

Enzymatic Activity Assays

N’-Hydroxy-4-methoxy-1-naphthalenecarboximidamide: can serve as a substrate in enzymatic assays. For example, it can be used in assays to determine the activity of alcohol dehydrogenase isoenzymes in human tissues, which is crucial for understanding metabolic processes .

Future Directions

The future directions for research on “N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine” and related compounds could include further exploration of their biological properties and potential applications. For example, some 1,4-naphthoquinones are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases .

properties

IUPAC Name

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSTXUNHHBLHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-4-methoxynaphthalene-1-carboximidamide

CAS RN

690632-32-7
Record name N-Hydroxy-4-methoxy-1-naphthalenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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